molecular formula C14H21NO3 B1653969 Cyclopropylmescaline CAS No. 207740-23-6

Cyclopropylmescaline

Cat. No.: B1653969
CAS No.: 207740-23-6
M. Wt: 251.32
InChI Key: LNTBHKZMYJTHTH-UHFFFAOYSA-N
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Description

Cyclopropylmescaline, also known as 4-cyclopropylmethoxy-3,5-dimethoxyphenethylamine, is a lesser-known psychedelic compound. It belongs to the phenethylamine class and was first synthesized by Alexander Shulgin. This compound is known for producing closed-eye imagery, visuals, and enhanced music perception. The compound’s effects typically last between 12 to 18 hours .

Mechanism of Action

Cyclopropylmescaline (CPM) is a lesser-known psychedelic compound . Despite its relative obscurity, it has a fascinating mechanism of action that involves several biological targets and pathways. This article will delve into the various aspects of CPM’s action, from its primary targets to its pharmacokinetics and the influence of environmental factors.

Pharmacokinetics

In Alexander Shulgin’s book PiHKAL, the dosage range of CPM is listed as 60–80 mg, and the duration of its effects is listed as 12–18 hours . This suggests that CPM may have a relatively long half-life, although more research is needed to confirm this.

Result of Action

CPM is reported to produce closed-eye imagery, visuals, and fantasies . It also enhances the perception of music . These effects are likely the result of CPM’s interaction with serotonin receptors and the subsequent alteration of normal sensory processing in the brain.

Action Environment

More research is needed to understand how these and other environmental factors influence the action of CPM.

Disclaimer: The compound is a lesser-known psychedelic, and very little data exists about its pharmacological properties, metabolism, and toxicity . Therefore, the information presented here should be considered hypothetical and is subject to further scientific investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropylmescaline can be synthesized through a series of chemical reactions starting from 3,5-dimethoxybenzaldehyde. The key steps involve the formation of the cyclopropylmethoxy group and its attachment to the phenethylamine backbone. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its status as a lesser-known psychedelic compound. the synthesis would likely involve similar steps as described above, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Cyclopropylmescaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Substitution reactions can occur at the methoxy groups or the cyclopropylmethoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amine derivatives .

Scientific Research Applications

Cyclopropylmescaline has several scientific research applications, including:

Comparison with Similar Compounds

Cyclopropylmescaline stands out due to its distinct chemical structure and the specific effects it produces, making it a valuable compound for scientific research and exploration.

Properties

IUPAC Name

2-[4-(cyclopropylmethoxy)-3,5-dimethoxyphenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-16-12-7-11(5-6-15)8-13(17-2)14(12)18-9-10-3-4-10/h7-8,10H,3-6,9,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTBHKZMYJTHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC2CC2)OC)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60658384
Record name 4-(Cyclopropylmethoxy)-3,5-dimethoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60658384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207740-23-6
Record name 4-(Cyclopropylmethoxy)-3,5-dimethoxybenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207740-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropylmescaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207740236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Cyclopropylmethoxy)-3,5-dimethoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60658384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOPROPYLMESCALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9268U4GS8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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